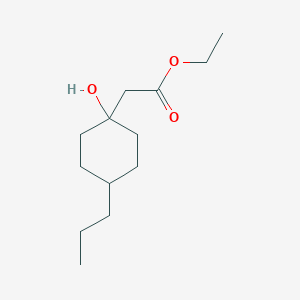
Pentamethylcyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamethylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with five methyl groups and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentamethylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with haloalkanes under nucleophilic substitution conditions . Another method includes the reduction of nitriles or amides using reducing agents such as lithium aluminum hydride . The Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrolysis, is also a viable route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using excess ammonia and haloalkanes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions
Pentamethylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted cyclopropane derivatives .
Applications De Recherche Scientifique
Pentamethylcyclopropan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is utilized in the production of polymers, catalysts, and other functional materials
Mécanisme D'action
The mechanism of action of pentamethylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylamine: A simpler amine with three methyl groups.
Diethylamine: An amine with two ethyl groups.
Cyclopropylamine: An amine with a cyclopropane ring but without methyl substitutions .
Uniqueness
Pentamethylcyclopropan-1-amine is unique due to its highly substituted cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C8H17N |
|---|---|
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
1,2,2,3,3-pentamethylcyclopropan-1-amine |
InChI |
InChI=1S/C8H17N/c1-6(2)7(3,4)8(6,5)9/h9H2,1-5H3 |
Clé InChI |
UCLNDQWLXAHDRE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)N)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide](/img/structure/B13626104.png)



![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)


![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)

![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)
